4-Methyl-3-phenylpiperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-phenylpiperidine hydrochloride is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by a methyl group at the fourth position and a phenyl group at the third position on the piperidine ring, with the hydrochloride salt form enhancing its solubility and stability .
Mechanism of Action
Target of Action
4-Methyl-3-phenylpiperidine hydrochloride is a synthetic compound that belongs to the phenylpiperidine class Compounds in the phenylpiperidine class, such as meperidine, are known to target the central nervous system (cns) μ-opioid receptors .
Mode of Action
Meperidine functions as an analgesic due to its agonistic action on CNS μ-opioid receptors, leading to the inhibition of ascending pain pathways, altering pain perception, and resulting in CNS depression . It’s plausible that this compound may have a similar mode of action.
Biochemical Pathways
Based on the mode of action of similar phenylpiperidine compounds, it can be inferred that the compound may affect the opioid signaling pathway, which plays a crucial role in pain perception .
Pharmacokinetics
Meperidine has a 65% first-pass uptake by the lungs and higher plasma protein binding than morphine . It’s plausible that this compound may have similar ADME properties.
Result of Action
Based on the mode of action of similar phenylpiperidine compounds, it can be inferred that the compound may result in altered pain perception and cns depression .
Biochemical Analysis
Cellular Effects
Phenylpiperidines are known to have a variety of effects on the central nervous system . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Phenylpiperidines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-3-phenylpiperidine hydrochloride typically involves the hydrogenation of pyridine derivatives. One common method includes the reduction of quaternary pyridinium salts using sodium borohydride in ethanol, followed by reaction with benzene in a trifluoromethanesulfonic acid medium . The resulting product is then converted to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-phenylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate.
Reduction: Commonly involves hydrogenation using palladium or rhodium catalysts.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of the nitrogen atom in the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium or rhodium catalysts.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of piperidinones.
Reduction: Formation of various alkylpiperidines.
Substitution: Formation of N-substituted piperidines.
Scientific Research Applications
4-Methyl-3-phenylpiperidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its analgesic properties, similar to other piperidine derivatives like meperidine.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Meperidine: Another phenylpiperidine with analgesic properties.
Pethidine: Known for its use in pain management.
4-Phenylpiperidine: Shares structural similarities but differs in pharmacological effects.
Uniqueness: 4-Methyl-3-phenylpiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-methyl-3-phenylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10-7-8-13-9-12(10)11-5-3-2-4-6-11;/h2-6,10,12-13H,7-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMICDKJSLDYHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.